molecular formula C10H7N3OS B1227229 5-Anilino-3-oxo-4-isothiazolecarbonitrile CAS No. 1137-65-1

5-Anilino-3-oxo-4-isothiazolecarbonitrile

Cat. No. B1227229
CAS RN: 1137-65-1
M. Wt: 217.25 g/mol
InChI Key: GHXPCAXQBVCFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-anilino-3-oxo-4-isothiazolecarbonitrile is a substituted aniline.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is associated with the class of heterocyclic compounds like 1,3-oxazole, known for their wide range of applications in medicinal, pharmaceutical, agrochemical, and material sciences. Recent studies emphasize the development of new methodologies for synthesizing novel substituted derivatives as building blocks in various fields (Shinde et al., 2022).

Therapeutic and Pharmacological Potentials

  • 5-Anilino-3-oxo-4-isothiazolecarbonitrile derivatives, as part of the oxazole scaffold, have shown therapeutic potential in diverse areas. This includes anticancer, antimicrobial, antihyperglycemic, anti-inflammatory agents, and other pharmacological applications. The structure allows for multiple substitution positions, leading to various pharmacological actions mediated through enzyme/receptor involvement in specific diseases (Kaur et al., 2018).

Catalysis and Synthesis

  • Oxazole and isothiazole derivatives are crucial in the synthesis and catalysis domain, with various compounds acting as catalysts and intermediates in synthesizing functional materials. The studies focus on the synthesis of such heterocyclic systems under conditions like microwave-assisted preparations, highlighting their importance in organic chemistry and industrial applications (Sakhuja et al., 2012).

Material Science and Functional Materials

  • In material science, the derivatives of 5-Anilino-3-oxo-4-isothiazolecarbonitrile, similar to oxo boron clusters, contribute to creating new compounds with layered and three-dimensional structures. These have potential applications in catalysis, nonlinear optics, and display and lighting devices, due to their interesting optical properties including photoluminescence and second harmonic generation (Lin & Yang, 2011).

properties

CAS RN

1137-65-1

Product Name

5-Anilino-3-oxo-4-isothiazolecarbonitrile

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

5-anilino-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H7N3OS/c11-6-8-9(14)13-15-10(8)12-7-4-2-1-3-5-7/h1-5,12H,(H,13,14)

InChI Key

GHXPCAXQBVCFNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NS2)C#N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NS2)C#N

solubility

32.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Anilino-3-oxo-4-isothiazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Anilino-3-oxo-4-isothiazolecarbonitrile
Reactant of Route 3
Reactant of Route 3
5-Anilino-3-oxo-4-isothiazolecarbonitrile
Reactant of Route 4
5-Anilino-3-oxo-4-isothiazolecarbonitrile
Reactant of Route 5
Reactant of Route 5
5-Anilino-3-oxo-4-isothiazolecarbonitrile
Reactant of Route 6
Reactant of Route 6
5-Anilino-3-oxo-4-isothiazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.